Calcium lactate gluconate

Description

Properties

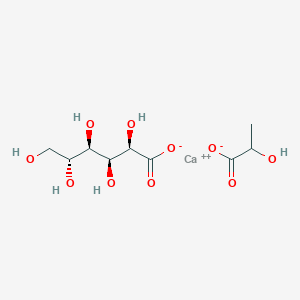

CAS No. |

11116-97-5 |

|---|---|

Molecular Formula |

C42H78Ca5O48 |

Molecular Weight |

1551.4 g/mol |

IUPAC Name |

pentacalcium;hexakis(2-hydroxypropanoate);tetrakis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate);dihydrate |

InChI |

InChI=1S/4C6H12O7.6C3H6O3.5Ca.2H2O/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;6*1-2(4)3(5)6;;;;;;;/h4*2-5,7-11H,1H2,(H,12,13);6*2,4H,1H3,(H,5,6);;;;;;2*1H2/q;;;;;;;;;;5*+2;;/p-10/t4*2-,3-,4+,5-;;;;;;;;;;;;;/m1111............./s1 |

InChI Key |

LVJCJXCOPLJXCU-SHQGLIOGSA-D |

Isomeric SMILES |

CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |

Canonical SMILES |

CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

Synonyms |

Calcium Gluconolactate; (Gluconato)(lactato)calcium; 2-Hydroxy-propanoic Acid Calcium Complex; |

Origin of Product |

United States |

Foundational & Exploratory

Calcium lactate gluconate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Chemical Structure and Identity

Calcium lactate (B86563) gluconate is a composite of calcium with lactate and gluconate anions. It can exist as a simple mixture of calcium lactate and calcium gluconate, or as a distinct chemical entity. One commonly cited chemical formula for the compound is Ca₅(C₃H₅O₃)₆·(C₆H₁₁O₇)₄·2H₂O [1][2]. Another patented formulation describes a single molecule with the general structure CH₂OH-(CHOH)₄-COOCaCOO-CH(OH)-CH₃. This ambiguity in its precise nature—a defined compound versus a mixture—is a critical consideration in research and development, impacting stoichiometry, manufacturing, and regulatory filings.

The CAS number for calcium lactate gluconate is 11116-97-5.

Physicochemical Properties

Calcium lactate gluconate is a white, odorless, and tasteless crystalline powder[3]. Its key properties are summarized in the table below, offering a comparative overview for formulation and development.

| Property | Value | Source(s) |

| Appearance | White, odorless, tasteless crystalline powder | [3] |

| Solubility in Water | 400 g/L | [2] |

| Taste | Neutral | [3] |

| Bioavailability | High, greater than or equal to other calcium salts like calcium carbonate and calcium citrate. | [4] |

Experimental Protocols for Physicochemical Characterization

A standardized method to determine the aqueous solubility of calcium lactate gluconate involves preparing a saturated solution and quantifying the dissolved calcium concentration.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of calcium lactate gluconate to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Filter the suspension to remove any undissolved solid, yielding a clear, saturated solution.

-

Quantification of Calcium: Analyze the calcium concentration in the filtrate using a validated analytical technique such as Atomic Absorption Spectroscopy (AAS) or titration with EDTA[5].

-

Calculation: Express the solubility in grams per liter (g/L) based on the determined calcium concentration and the molecular weight of calcium lactate gluconate.

The tendency of a substance to absorb moisture from the air is a critical parameter for storage and handling. The European Pharmacopoeia outlines a general method for this assessment.

Protocol:

-

Sample Preparation: Accurately weigh a sample of calcium lactate gluconate.

-

Controlled Environment: Place the sample in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium (B1175870) chloride solution) and temperature (e.g., 25 °C)[6].

-

Equilibration and Measurement: After a defined period (e.g., 24 hours), re-weigh the sample.

-

Classification: The percentage increase in weight determines the hygroscopicity classification (e.g., non-hygroscopic, slightly hygroscopic, etc.)[6]. For more detailed analysis, gravimetric sorption analyzers can be used to generate moisture sorption-desorption isotherms[7].

Stability testing is crucial to determine the shelf-life and storage conditions. This involves subjecting the material to various environmental conditions over time.

Protocol:

-

Sample Storage: Store samples of calcium lactate gluconate in controlled environmental chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) as per ICH guidelines.

-

Time Points: At specified time intervals (e.g., 0, 3, 6, 12, 24 months), withdraw samples for analysis.

-

Analytical Testing: Analyze the samples for appearance, moisture content, assay of calcium, and the presence of any degradation products. High-performance liquid chromatography (HPLC) can be employed to separate and quantify potential impurities or degradation products[8].

-

Data Analysis: Evaluate any changes in the physicochemical properties over time to establish the stability profile and recommend appropriate storage conditions and shelf-life.

Pharmacokinetic Profile

The high bioavailability of calcium from calcium lactate gluconate is a key advantage in drug development and nutritional supplementation[4].

Absorption

Calcium absorption from the gastrointestinal tract is a complex process. Studies comparing different calcium salts have shown that the absorption of calcium from a lactogluconate/carbonate solution is approximately 25%[9]. The solubility of the calcium salt plays a role, but it is not the sole determinant of absorption efficiency[9][10].

Distribution, Metabolism, and Excretion

Once absorbed, calcium enters the systemic circulation and is distributed throughout the body, with the vast majority being incorporated into bone tissue. The lactate and gluconate anions are metabolized through normal physiological pathways. Excretion of unabsorbed calcium occurs primarily through the feces, while absorbed calcium is filtered by the kidneys, with a significant portion being reabsorbed.

Experimental Protocol for Bioavailability Assessment

In vivo studies in animal models or humans are necessary to determine the pharmacokinetic parameters of calcium from calcium lactate gluconate.

Protocol (Rat Model):

-

Animal Model: Utilize a validated rat model for calcium absorption studies[10].

-

Dosing: Administer a known dose of calcium lactate gluconate orally to the rats. A control group receiving a different calcium salt (e.g., calcium carbonate) should be included for comparison.

-

Blood Sampling: Collect blood samples at predetermined time points post-administration.

-

Calcium Analysis: Analyze the serum samples for calcium concentration using a validated method like AAS.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the rate and extent of calcium absorption.

Biological Interactions and Signaling Pathways

The primary biological role of calcium lactate gluconate is to serve as a source of calcium ions (Ca²⁺). Calcium is a ubiquitous second messenger involved in a multitude of cellular processes.

Calcium Signaling Pathways

Elevations in intracellular calcium concentration trigger a cascade of events by binding to and activating various proteins, including calmodulin and troponin. This can lead to diverse physiological responses such as muscle contraction, neurotransmitter release, and gene transcription. A simplified representation of a generic calcium signaling pathway is provided below.

References

- 1. Absorption of Calcium as the Carbonate and Citrate Salts, with Some Observations on Method | Semantic Scholar [semanticscholar.org]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Calcium Lactate Gluconate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 4. wbcil.com [wbcil.com]

- 5. Effect of sodium gluconate on the solubility of calcium lactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. researchgate.net [researchgate.net]

- 8. CN113156002A - Method for detecting 5 related substances in calcium gluconate - Google Patents [patents.google.com]

- 9. Intestinal calcium absorption from different calcium preparations: influence of anion and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Calcium Lactate Gluconate in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium lactate (B86563) gluconate, a mixed salt of calcium, is a highly soluble and bioavailable form of calcium supplementation. This technical guide delineates the mechanism of action of calcium lactate gluconate in biological systems, from its dissolution and absorption to its influence on key cellular signaling pathways. The document provides a comprehensive overview of the experimental protocols used to investigate its efficacy, quantitative data on its bioavailability, and a detailed examination of the molecular cascades it triggers.

Introduction

Calcium is an essential mineral vital for numerous physiological processes, including bone mineralization, nerve transmission, muscle contraction, and cellular signaling. Inadequate calcium intake can lead to osteoporosis and other health complications. Calcium supplementation is a common strategy to address dietary deficiencies, and the choice of calcium salt is critical for ensuring optimal absorption and bioavailability. Calcium lactate gluconate has emerged as a superior option due to its high solubility and bioavailability, which is attributed to the presence of lactate and gluconate anions. This guide provides a detailed exploration of its mechanism of action for researchers and professionals in drug development.

Physicochemical Properties and Dissolution

Calcium lactate gluconate is a salt that readily dissolves in aqueous solutions, a critical first step for its biological activity.[1]

Dissolution Mechanism

The primary mechanism of action begins with the dissolution of calcium lactate gluconate in the gastrointestinal tract. This process releases free calcium ions (Ca²⁺), lactate, and gluconate into the lumen.[1] The high solubility of calcium lactate gluconate ensures a greater concentration of free Ca²⁺ is available for absorption compared to less soluble salts like calcium carbonate.

In Vitro Dissolution Testing

The dissolution rate of calcium supplements is a key predictor of their in vivo bioavailability. Standardized methods, such as those outlined by the United States Pharmacopeia (USP), are employed to assess this.

Experimental Protocol: In Vitro Dissolution of Calcium Supplements (USP Apparatus 2)

-

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

-

Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (HCl) to simulate gastric fluid.

-

Temperature: Maintained at 37 ± 0.5°C.

-

Paddle Speed: 75 rpm.

-

Procedure: a. Place a single tablet or a specified amount of powdered calcium lactate gluconate in the dissolution vessel. b. Withdraw aliquots (e.g., 5 mL) at specified time intervals (e.g., 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples and analyze the calcium concentration using atomic absorption spectroscopy or a similar quantitative method.

-

Data Analysis: Plot the percentage of dissolved calcium against time to generate a dissolution profile.

Intestinal Absorption

Once dissolved, the released calcium ions are absorbed across the intestinal epithelium through two primary pathways: the transcellular (active) and paracellular (passive) routes.

Role of Lactate and Gluconate Anions

The lactate and gluconate moieties are believed to enhance calcium absorption. They can act as soluble ligands that keep calcium in an ionized form, preventing its precipitation with dietary inhibitors like oxalates and phytates. This maintains a higher concentration of free Ca²⁺ available for transport.

In Vitro Assessment of Calcium Absorption: The Caco-2 Cell Model

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, is a widely accepted in vitro model for studying intestinal drug and nutrient absorption.

Experimental Protocol: Caco-2 Cell Permeability Assay for Calcium Absorption

-

Cell Culture: a. Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin). b. Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21-25 days, forming a confluent monolayer.

-

Monolayer Integrity: a. Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions. A TEER value above 250 Ω·cm² is generally considered acceptable.

-

Transport Assay: a. Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the calcium lactate gluconate solution (dissolved in transport buffer) to the apical (AP) side of the Transwell® insert. c. Add fresh transport buffer to the basolateral (BL) side. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.

-

Quantification: a. Analyze the calcium concentration in the collected samples using a suitable method (e.g., atomic absorption spectroscopy).

-

Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of calcium transport to the basolateral side, A is the surface area of the membrane, and C₀ is the initial concentration on the apical side.

References

Bioavailability and Absorption Pathways of Calcium Lactate Gluconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium lactate (B86563) gluconate, a salt combining calcium with lactate and gluconate, is recognized for its high solubility and superior bioavailability compared to other calcium salts commonly used in supplementation and food fortification. This technical guide provides an in-depth analysis of the bioavailability and intestinal absorption pathways of calcium lactate gluconate. It synthesizes available data on its absorption efficacy, details the experimental methodologies used to assess calcium bioavailability, and illustrates the key physiological and signaling pathways involved in intestinal calcium transport. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Calcium Lactate Gluconate

Calcium lactate gluconate is a composite salt of calcium with two organic anions, lactate and gluconate. It is noted for its excellent solubility in water, which is a key factor in its enhanced bioavailability.[1][2] Unlike calcium carbonate, which requires an acidic environment for optimal absorption, calcium lactate gluconate's absorption is independent of gastric acid.[1] This characteristic makes it a suitable calcium source for a broader range of individuals, including the elderly and those on acid-reducing medications.[1]

Bioavailability of Calcium Lactate Gluconate

The bioavailability of a calcium salt is the fraction of ingested calcium that is absorbed and becomes available for metabolic use. Calcium lactate gluconate is reported to have a high bioavailability, with some sources suggesting absorption rates of 40–50%, significantly higher than the 20–30% reported for calcium carbonate.[2]

Comparative Bioavailability Data

One study in postmenopausal women compared the change in area under the curve of serum calcium concentration (ΔAUC1-5hr) after ingestion of 600 mg of elemental calcium from different supplements. A supplement containing calcium lactate and calcium gluconate showed a greater ΔAUC1-5hr than calcium citrate (B86180), indicating better absorption within the first five hours.[3] Another study found that the net calcium absorption from a calcium lactogluconate/carbonate solution was 25%, while a calcium citrate solution was 29%.[4]

| Calcium Salt | Elemental Calcium (%) | Relative Bioavailability/Absorption Insights | Reference |

| Calcium Lactate Gluconate | ~13% | Reported absorption rates of 40-50%. Generally considered more bioavailable than calcium carbonate.[2] | [2] |

| Calcium Carbonate | 40% | Absorption is dependent on stomach acid. Reported absorption rates of 20-30%.[1][2] | [1][2] |

| Calcium Citrate | 21% | Good bioavailability, does not require an acidic environment for absorption.[3] | [3] |

| Calcium Lactate | 13% | Faster absorption rate in increasing serum calcium compared to calcium carbonate.[5] | [5] |

| Calcium Gluconate | 9% | Net calcium absorption reported to be around 27%.[6] | [6] |

Intestinal Calcium Absorption Pathways

Calcium is absorbed in the small intestine through two primary pathways: the transcellular and paracellular pathways. The high solubility of calcium lactate gluconate ensures a greater concentration of ionized calcium (Ca2+) is available in the intestinal lumen for absorption through both routes.

Transcellular Pathway

The transcellular pathway is an active, saturable process that occurs primarily in the duodenum. It involves the entry of Ca2+ into the enterocyte, its transport across the cell, and its extrusion into the bloodstream. This pathway is tightly regulated by vitamin D.

-

Apical Entry: Ca2+ enters the enterocyte through the transient receptor potential vanilloid 6 (TRPV6) channel on the apical membrane.

-

Intracellular Transport: Once inside the cell, Ca2+ binds to calbindin-D9k, which buffers the ion and facilitates its diffusion to the basolateral membrane.

-

Basolateral Extrusion: Ca2+ is actively transported out of the cell and into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b) and the sodium-calcium exchanger (NCX1).

Paracellular Pathway

The paracellular pathway is a passive, non-saturable process that occurs throughout the small intestine, but predominantly in the jejunum and ileum. Ca2+ moves between the enterocytes through the tight junctions. This pathway is dependent on the electrochemical gradient and the permeability of the tight junctions. The high concentration of soluble Ca2+ from calcium lactate gluconate can drive absorption through this pathway.

Potential Role of Lactate and Gluconate

While the primary driver of calcium absorption is the concentration of ionized calcium, the organic anions lactate and gluconate may also play a role. Lactate has been shown to protect the intestinal epithelial barrier function and promote intestinal epithelial cell migration, which could indirectly support optimal nutrient absorption.[7][8] It may also play a role in activating the Wnt/β-catenin signaling pathway, which is involved in intestinal epithelial cell proliferation.[9] The direct impact of lactate and gluconate on the specific signaling pathways of calcium transport requires further investigation.

Experimental Protocols for Assessing Calcium Bioavailability

In Vivo Human Clinical Trials

A common design for assessing the bioavailability of calcium supplements is a randomized, crossover study.

Objective: To compare the oral bioavailability of calcium from calcium lactate gluconate with other calcium salts (e.g., calcium carbonate, calcium citrate).

Methodology:

-

Subject Recruitment: A cohort of healthy volunteers is recruited.

-

Study Design: A randomized, single-dose, crossover design is employed where each subject receives each of the different calcium supplements in a random order, with a washout period between each administration.

-

Dosing: Subjects receive a standardized oral dose of elemental calcium (e.g., 500 mg) from each supplement.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours) post-ingestion.

-

Urine Collection: Urine is collected at baseline and at specified intervals to measure calcium excretion.

-

Analysis: Serum samples are analyzed for total and/or ionized calcium concentrations. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the serum concentration-time profiles.[10][11]

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal drug absorption as it differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Objective: To determine the permeability of calcium from calcium lactate gluconate across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]

-

Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]

-

Permeability Assay:

-

The culture medium is replaced with a transport buffer.

-

A solution containing calcium lactate gluconate is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

-

Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

-

The concentration of calcium in the collected samples is measured using methods like atomic absorption spectroscopy.

-

-

Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of calcium transport across the cell monolayer.

Signaling Pathways in Intestinal Calcium Absorption

The absorption of calcium is a complex process regulated by various signaling pathways, primarily under the control of vitamin D.

Vitamin D-Mediated Transcellular Calcium Transport

The active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), is the principal regulator of active transcellular calcium absorption.

-

VDR Activation: Calcitriol binds to the vitamin D receptor (VDR) in the enterocyte nucleus.

-

Gene Transcription: The calcitriol-VDR complex acts as a transcription factor, increasing the expression of genes encoding for key calcium transport proteins:

-

TRPV6: The apical calcium channel.

-

Calbindin-D9k: The intracellular calcium-binding protein.

-

PMCA1b: The basolateral calcium pump.

-

Conclusion

Calcium lactate gluconate presents a highly bioavailable option for calcium supplementation and fortification due to its excellent solubility and acid-independent absorption. While direct comparative pharmacokinetic data is limited, existing studies consistently indicate superior or comparable bioavailability to other common calcium salts. Its absorption occurs via both transcellular and paracellular pathways, and the presence of organic anions may offer additional benefits to intestinal health. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and development in the field of mineral supplementation.

References

- 1. wbcil.com [wbcil.com]

- 2. wbcil.com [wbcil.com]

- 3. Comparison of Calcium Bioavailibility of Four Commercial Calcium Supplements in Postmenopausal Women [jkshp.or.kr]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

- 12. creative-bioarray.com [creative-bioarray.com]

Solubility profile of calcium lactate gluconate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of calcium lactate (B86563) gluconate, a widely used calcium salt in the pharmaceutical and food industries. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual representations of experimental workflows.

Introduction

Calcium lactate gluconate is a salt mixture composed of calcium lactate and calcium gluconate. It is favored for its high bioavailability and neutral taste, making it an excellent choice for fortification in various formulations.[1][2][3] A critical physicochemical property influencing its application is its solubility in different solvent systems. This guide delves into the specifics of its solubility profile. The high aqueous solubility of calcium lactate gluconate is attributed to the interplay between intermolecular forces and the energetic favorability of dissolution.[2]

Quantitative Solubility Data

The solubility of calcium lactate gluconate is significantly influenced by the solvent, temperature, and pH. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of Calcium Lactate Gluconate in Aqueous and Other Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | 20 | ≥ 20.0[4] | Highly and instantly soluble.[1] Forms a transparent solution.[2] |

| Water | 25 | ~40.0 | Reported as 400 g/Liter.[5] |

| Boiling Water | 100 | Easily Soluble | Specific quantitative data not available. |

| Ethanol (95%) | Ambient | Slightly Soluble | Based on data for calcium lactate.[6] Calcium gluconate is practically insoluble. |

| Methanol | Ambient | Practically Insoluble | Based on data for a related compound, calcium gluconolactate. |

| Diethyl Ether | Ambient | Practically Insoluble | Based on data for calcium lactate.[6] |

| Propylene Glycol | Ambient | Data Not Available | - |

| Glycerol | Ambient | Data Not Available | - |

Note: Due to the limited availability of specific quantitative data for the combined calcium lactate gluconate product in organic solvents, the information provided is based on the known solubility of its individual components, calcium lactate and calcium gluconate.

Factors Influencing Solubility

Several factors can impact the solubility of calcium lactate gluconate:

-

Temperature: The solubility of the individual components, particularly calcium lactate, increases with temperature.[7]

-

pH: The pH of the medium can influence the solubility of calcium salts. In general, the solubility of calcium salts of weak acids may be affected by pH changes.[8][9]

-

Presence of Other Ions: The presence of other salts can affect solubility. For instance, sodium gluconate has been shown to increase the solubility of calcium lactate, likely through the formation of soluble complexes.[10] Research has also demonstrated that the solubility of calcium L-lactate is increased in the presence of sodium D-gluconate.[11][12]

Experimental Protocols

The following section details a standardized experimental protocol for determining the equilibrium solubility of calcium lactate gluconate. This method, commonly known as the shake-flask method, is considered the gold standard for equilibrium solubility measurements.[13]

Principle

An excess amount of the solid solute (calcium lactate gluconate) is equilibrated with a specific solvent in a sealed container at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.

Materials and Equipment

-

Calcium Lactate Gluconate powder

-

Selected solvents (e.g., Water, Ethanol, Propylene Glycol, Glycerol)

-

Volumetric flasks

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

Analytical instrumentation for quantification (e.g., HPLC, Atomic Absorption Spectrometer, or Titrator)

Procedure: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of calcium lactate gluconate to a series of stoppered flasks, each containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of each flask.

-

Equilibration: Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that equilibrium has been achieved by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

-

Sample Collection and Preparation: Once equilibrium is reached, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Phase Separation: Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Analyze the clear filtrate to determine the concentration of dissolved calcium lactate gluconate. The choice of analytical method will depend on the solvent and the desired precision.

-

Complexometric Titration: A common method for determining calcium concentration. The sample is titrated with a standardized solution of EDTA (ethylenediaminetetraacetic acid) using a suitable indicator.

-

High-Performance Liquid Chromatography (HPLC): Can be used to quantify the lactate and gluconate anions, providing a measure of the dissolved salt.

-

Atomic Absorption Spectroscopy (AAS): A sensitive method for determining the concentration of calcium ions in the solution.

-

Data Analysis

The solubility is expressed as the concentration of the dissolved calcium lactate gluconate in the solvent, typically in units of g/100 mL or mg/mL. The results should be reported as the mean of multiple determinations with the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of calcium lactate gluconate.

Logical Relationship of Factors Affecting Solubility

This diagram illustrates the primary factors that influence the solubility of calcium lactate gluconate.

References

- 1. Calcium Lactate Gluconate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 2. questjournals.org [questjournals.org]

- 3. wbcil.com [wbcil.com]

- 4. pharmadekho.com [pharmadekho.com]

- 5. Calcium lactate gluconate - Ingredient | ChefSteps [chefsteps.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. kiche.or.kr [kiche.or.kr]

- 8. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of sodium gluconate on the solubility of calcium lactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Physiological Roles of Dissociated Lactate and Gluconate Ions

Executive Summary: This technical guide provides an in-depth examination of the physiological roles of dissociated lactate (B86563) and gluconate ions, targeting researchers, scientists, and professionals in drug development. It moves beyond classical views to explore contemporary understanding of these ions as active participants in metabolic regulation, cell signaling, and homeostasis. Lactate, once dismissed as a metabolic waste product, is now recognized as a critical energy substrate and a signaling molecule, or "lactormone," that modulates gene expression through newly discovered epigenetic mechanisms.[1][2][3] Gluconate, while often considered a simple counter-ion in pharmaceutical formulations, participates in core metabolic pathways and influences mineral homeostasis through its chelating properties.[4][5] This document synthesizes quantitative data, details key experimental methodologies, and provides visual diagrams of critical pathways and workflows to offer a comprehensive resource for advanced research and development.

Part 1: The Physiology of the Lactate Ion

Historically viewed as a fatigue-inducing byproduct of anaerobic glycolysis, the lactate anion is now understood to be a central player in bioenergetics and cellular communication.[3][6] At physiological pH, lactic acid (pKa ~3.86) exists almost exclusively in its dissociated form, lactate.[6] This section elucidates its multifaceted roles as a metabolic fuel and a signaling molecule.

Metabolic Roles of Lactate

Lactate is a dynamic metabolic substrate continuously produced and consumed by diverse cells under both aerobic and anaerobic conditions.[7] Its movement and utilization are described by the lactate shuttle theory.[3][7]

-

Intercellular Lactate Shuttle: This concept describes how lactate produced in one cell can be transported to and utilized by another.[7] For instance, lactate generated in glycolytic muscle fibers can be shuttled to adjacent oxidative fibers or remote tissues like the heart and brain to be used as a primary fuel source.[7][8] The Cori cycle is a well-established example, where muscle-derived lactate is transported to the liver and kidneys for gluconeogenesis.[8][9]

-

Intracellular Lactate Shuttle: Lactate produced in the cytosol can be transported into the mitochondria of the same cell and converted back to pyruvate (B1213749) for oxidation in the tricarboxylic acid (TCA) cycle.[10] This highlights the tight coupling of glycolysis and oxidative phosphorylation.[1][2]

-

Astrocyte-Neuron Lactate Shuttle (ANLS): In the brain, astrocytes exhibit high rates of aerobic glycolysis, producing lactate that is shuttled to neurons.[11][12] Neurons then preferentially use this lactate as an energy substrate to fuel oxidative metabolism, a process crucial for functions like memory formation.[11][12]

Signaling Roles of Lactate

Beyond its role in energy metabolism, lactate functions as a signaling molecule, or "lactormone," with its own receptor and the ability to induce post-translational modifications.[6][7]

-

GPR81 (HCAR1) Receptor Activation: Lactate is a natural ligand for the G-protein coupled receptor GPR81 (Hydroxycarboxylic Acid Receptor 1).[6][13] GPR81 is highly expressed in adipocytes and is also found in tissues like the brain, muscle, and liver.[6][11] Upon binding lactate, the receptor couples to an inhibitory G-protein (Gi), which suppresses adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] This signaling cascade has diverse effects, including the inhibition of lipolysis in fat cells, immune modulation, and neuroprotection.[6][11][15]

-

Protein Lactylation: A recently discovered post-translational modification (PTM), lysine (B10760008) lactylation (Kla), directly links lactate metabolism to epigenetic regulation.[16][17] Derived from lactate, lactyl-CoA can be enzymatically or non-enzymatically added to lysine residues on histones and other proteins.[16] Histone lactylation can alter chromatin structure and regulate the transcription of genes involved in processes like inflammation, tissue repair, and metabolism.[17][18][19] This modification establishes a direct mechanism by which the metabolic state of a cell can influence its genetic programming.[20]

Quantitative Data: Lactate Concentrations

Lactate levels in the body are highly dynamic, reflecting the balance between production and clearance.[21][22]

| Parameter | Condition | Typical Concentration Range (mmol/L) | Reference(s) |

| Arterial Blood Lactate | Resting | 0.5 - 2.0 | [21] |

| Venous Blood Lactate | Resting | 0.5 - 2.2 | [21] |

| Blood Lactate | Hyperlactatemia | 2.0 - 5.0 | [23][24] |

| Blood Lactate | Severe Lactic Acidosis | > 5.0 | [23] |

| Blood Lactate | Intense Exertion | > 20.0 | [22] |

| Brain Extracellular Fluid | Normal | ~1.0 - 2.5 | [12][25] |

Experimental Protocols

Protocol 1: Measuring Lactate Flux with Radiolabeled Glucose Tracing

This protocol provides a direct measure of the rate of glucose conversion to lactate (glycolytic flux).[26]

-

Cell Culture: Plate cells (e.g., astrocytes, cancer cells) in multi-well plates and grow to desired confluency.

-

Medium Replacement: Aspirate standard culture medium and wash cells twice with a serum-free, low-glucose medium.

-

Labeling: Add fresh medium containing a known concentration and specific activity of a radiolabeled glucose tracer (e.g., [U-¹⁴C]-glucose or D-[5-³H]-glucose).

-

Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) under standard culture conditions (37°C, 5% CO₂).

-

Sample Collection:

-

Extracellular Lactate: Carefully collect the culture medium from each well into separate tubes.

-

Intracellular Metabolites: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Add an ice-cold extraction solvent (e.g., 80% methanol) to the wells, scrape the cells, and collect the lysate.

-

-

Lactate Separation: Separate radiolabeled lactate from glucose and other metabolites using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Quantification: Measure the radioactivity incorporated into the lactate fraction using a scintillation counter.

-

Data Analysis: Calculate the rate of lactate production by normalizing the radioactivity counts to the specific activity of the glucose tracer, incubation time, and cell number or total protein content.

Part 2: The Physiology of the Gluconate Ion

The gluconate ion, the conjugate base of gluconic acid, is prevalent in nature as a product of glucose oxidation.[5] In physiology and pharmacology, its primary role is that of a highly soluble, biologically compatible carrier for mineral cations.[5][27] However, it is not metabolically inert.

Primary Physiological Roles

-

Cation Chelation and Delivery: Gluconate is an effective chelating agent for divalent and trivalent metal ions, including Ca²⁺, Fe²⁺, and Zn²⁺.[5] This property makes it an ideal counter-ion for intravenous and oral drug formulations.[27][28] In solution, salts like calcium gluconate readily dissociate, releasing the biologically active cation (e.g., Ca²⁺) and the gluconate anion.[27][29] Its clinical utility in treating hypocalcemia or hyperkalemia stems directly from this efficient delivery of calcium ions.[28]

-

Metabolic Integration: While a significant portion of administered gluconate may be excreted unchanged, it can be metabolized by human cells.[30][31] The primary entry point into core metabolism is phosphorylation by the enzyme gluconokinase, which produces 6-phosphogluconate.[30] This intermediate is a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP), also known as the hexose (B10828440) monophosphate shunt (HMS).[4] By entering the PPP, gluconate can contribute to the generation of NADPH (essential for reductive biosynthesis and antioxidant defense) and ribose-5-phosphate (B1218738) (a precursor for nucleotide synthesis).[4]

Quantitative Data: Therapeutic Gluconate Dosages

Unlike lactate, endogenous gluconate concentrations are not typically monitored as a clinical biomarker. The relevant quantitative data pertains to its use as a carrier in therapeutic agents.

| Compound | Application | Typical Adult Dose | Route of Administration | Reference(s) |

| Calcium Gluconate (10%) | Severe Hypocalcemia | 1-2 g (10-20 mL) | Intravenous, Intramuscular | [32] |

| Calcium Gluconate (10%) | Hyperkalemia with ECG changes | 1.5 - 3.0 g (15-30 mL) over 2-5 minutes | Intravenous | [28] |

| Zinc Gluconate | Zinc Supplementation | 20 - 50 mg elemental zinc per day | Oral | [33] |

| Potassium Gluconate | Potassium Supplementation | Varies based on deficiency | Oral | [34] |

Experimental Protocols

Protocol 2: Measuring Ion Chelation by Gluconate using Ion-Selective Electrodes (ISE)

This protocol determines the extent to which gluconate binds free cations in a solution, quantifying its chelating properties.

-

System Calibration: Calibrate a calcium-selective electrode (Ca-ISE) using a series of standard solutions with known Ca²⁺ concentrations (e.g., 0.1, 1.0, 10.0 mM CaCl₂) in a buffered solution (e.g., HEPES or TRIS buffer at pH 7.4). Plot the electrode potential (mV) against the logarithm of the Ca²⁺ concentration to generate a standard curve.

-

Initial Measurement: In a beaker with a defined volume of the same buffer, add a known concentration of CaCl₂ (e.g., 5 mM). Submerge the calibrated Ca-ISE and a reference electrode and record the stable potential reading. Use the standard curve to calculate the initial free [Ca²⁺].

-

Titration with Gluconate: Prepare a concentrated stock solution of sodium gluconate. Add small, precise aliquots of the sodium gluconate solution to the beaker containing the CaCl₂ solution.

-

Equilibrium and Measurement: After each addition of gluconate, stir the solution gently and allow it to reach equilibrium (potential reading stabilizes). Record the new potential (mV).

-

Data Analysis:

-

For each titration point, convert the measured potential back to a free [Ca²⁺] concentration using the calibration curve.

-

Calculate the concentration of bound calcium by subtracting the free [Ca²⁺] from the total calcium concentration.

-

The data can be used to calculate the association constant (Ka) for the calcium-gluconate complex, providing a quantitative measure of its chelating strength.

-

Conclusion and Comparative Analysis

The physiological roles of dissociated lactate and gluconate ions are distinct yet complementary in the context of systemic homeostasis.

-

Lactate has emerged from a metabolic byproduct to a central hub of metabolism and signaling. It acts as a highly efficient and versatile fuel source that is shuttled between cells and tissues, and as a "lactormone" that directly influences cellular function through receptor-mediated signaling and epigenetic modification.[6][7][16] Its concentration is a dynamic indicator of metabolic stress and adaptation.[21][22]

-

Gluconate , in contrast, serves a more passive but vital role. Its primary physiological significance lies in its capacity as a non-toxic, soluble carrier for essential minerals, enabling their safe and effective administration in clinical settings.[5][27] While it can be integrated into the pentose phosphate pathway, its role as a direct energy substrate or signaling molecule is far less pronounced than that of lactate.[4][30]

For researchers and drug development professionals, understanding these nuanced roles is critical. Targeting lactate signaling pathways or transport mechanisms offers novel therapeutic avenues for cancer, metabolic disorders, and inflammatory diseases.[13][35] The properties of gluconate remain essential for the formulation and delivery of mineral-based therapeutics and as a stable excipient in a wide range of pharmaceutical products.

References

- 1. Making sure you're not a bot! [ask.orkg.org]

- 2. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Science and Translation of Lactate Shuttle Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gluconic acid - Wikipedia [en.wikipedia.org]

- 6. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Lactic Acidosis: Background, Etiology, Epidemiology [emedicine.medscape.com]

- 10. Science, New Interval Training, Lactate Shuttle, MCTs, George Brooks [newintervaltraining.com]

- 11. Lactate as a Signaling Molecule That Regulates Exercise-Induced Adaptations [mdpi.com]

- 12. jneurosci.org [jneurosci.org]

- 13. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

- 16. Lactylation: The emerging frontier in post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Lactylation: the regulatory code of cellular life activity and a barometer of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. scantox.com [scantox.com]

- 21. Plasma Lactate Levels: Normal Ranges and What They Mean [ampath.com]

- 22. Lactate Profile | UC Davis Sports Medicine [health.ucdavis.edu]

- 23. litfl.com [litfl.com]

- 24. Lactic Acid Blood Test: High vs. Low Levels, Normal Range [webmd.com]

- 25. Increased blood lactate levels: a marker of...? [acutecaretesting.org]

- 26. benchchem.com [benchchem.com]

- 27. What is the mechanism of Calcium Gluconate? [synapse.patsnap.com]

- 28. Calcium Gluconate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. derangedphysiology.com [derangedphysiology.com]

- 32. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 33. taylorandfrancis.com [taylorandfrancis.com]

- 34. What is the mechanism of Potassium Gluconate? [synapse.patsnap.com]

- 35. researchgate.net [researchgate.net]

In Vitro Dissociation of Calcium Lactate Gluconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro dissociation characteristics of calcium lactate (B86563) gluconate (CLG), a highly soluble and bioavailable calcium salt.[1][2] While direct kinetic data for the combined salt is not extensively published, this document synthesizes available thermodynamic data for its constituent calcium complexes, details relevant experimental protocols for studying dissociation kinetics, and presents a conceptual framework for its dissociation pathway.

Quantitative Dissociation Data

The dissociation of calcium lactate gluconate in an aqueous solution is a critical factor in its high bioavailability.[2] The process involves the release of calcium ions (Ca²⁺) from the lactate and gluconate anions. The equilibrium of this process is described by the dissociation constant (Kd), which is the reciprocal of the association constant (Ka). A higher Kd indicates a greater tendency for the complex to dissociate.

Table 1: Association and Dissociation Constants of Calcium with Lactate and Gluconate

| Calcium Complex | Association Constant (K_a) (M⁻¹) | Calculated Dissociation Constant (K_d) (M) | Experimental Conditions | Reference |

| Calcium d-gluconate | 14 ± 3 | ~0.071 | 1.0 M NaCl at 25°C | [3][4] |

| Calcium l-lactate | 8 ± 2 | ~0.125 | 1.0 M NaCl at 25°C | [3][4] |

Note: The dissociation constant (Kd) is calculated as the reciprocal of the association constant (Ka). These values represent the individual interactions of calcium with gluconate and lactate, not the fully formed calcium lactate gluconate salt.

The high solubility of calcium lactate gluconate is attributed to the favorable interplay between the energy required to break the crystal lattice and the high hydration energy of the resulting ions in solution.[5]

Experimental Protocols for Determining Dissociation Kinetics

Several established methods can be employed to determine the in vitro dissociation kinetics of calcium salts like calcium lactate gluconate. These techniques primarily focus on measuring the change in free calcium ion concentration over time.

Ion-Selective Electrode (ISE) Potentiometry

This is a common method for determining the concentration of free ions in a solution and can be used to determine apparent dissociation constants.[6][7]

Methodology:

-

Calibration: A calcium-selective electrode is calibrated using a series of standard solutions with known Ca²⁺ concentrations. This establishes a linear relationship between the electrode potential and the logarithm of the calcium ion activity.

-

Sample Preparation: A solution of calcium lactate gluconate of known concentration is prepared in a suitable buffer.

-

Measurement: The calcium ISE is immersed in the sample solution, and the potential is recorded once it stabilizes.

-

Data Analysis: The free Ca²⁺ concentration is determined from the calibration curve. By measuring this at different total salt concentrations, the apparent dissociation constant (K_app) can be calculated using methods like the Bers' method or iterative computational approaches.[6]

Stopped-Flow Spectroscopy

To measure the rapid kinetics of dissociation (k_off), a stopped-flow system coupled with a Ca²⁺ indicator dye can be utilized.[8]

Methodology:

-

Reagent Preparation:

-

Solution A: Calcium lactate gluconate is equilibrated in a buffer.

-

Solution B: A solution containing a calcium chelator (e.g., BAPTA) and a calcium-sensitive fluorescent dye (e.g., Calcium Green-2) is prepared in the same buffer.

-

-

Rapid Mixing: The two solutions are rapidly mixed in the stopped-flow apparatus. The chelator in Solution B will bind the free Ca²⁺, causing a shift in the equilibrium and promoting the dissociation of Ca²⁺ from the lactate and gluconate.

-

Detection: The change in fluorescence of the indicator dye is monitored over time (typically in milliseconds) as the Ca²⁺ concentration changes. The dissociation rate constant (k_off) can be determined by fitting the kinetic trace to a mono-exponential decay function.[8]

Complexometric Titration

This method can be used to determine the solubility and complex formation of calcium salts.[3][4]

Methodology:

-

Sample Preparation: Saturated solutions of calcium lactate gluconate are prepared, potentially in the presence of other ions to assess their effect on solubility.

-

Titration: An aliquot of the saturated solution is titrated with a standardized solution of a strong calcium chelator, such as ethylenediaminetetraacetic acid (EDTA), using a calcium-sensitive indicator.

-

Endpoint Detection: The endpoint of the titration, indicating the complete complexation of all calcium ions, is determined by a color change.

-

Calculation: The total calcium concentration in the saturated solution is calculated from the volume of EDTA required to reach the endpoint. This information can be used to determine solubility products and association constants.

Visualizing Dissociation and Experimental Workflows

Dissociation Pathway of Calcium Lactate Gluconate

The following diagram illustrates the conceptual dissociation of calcium lactate gluconate in an aqueous solution into its constituent ions.

Caption: Dissociation of Calcium Lactate Gluconate in Aqueous Solution.

Experimental Workflow for Stopped-Flow Kinetics

This diagram outlines the general workflow for measuring the dissociation rate (k_off) of calcium lactate gluconate using a stopped-flow instrument.

Caption: Stopped-Flow Experimental Workflow for Dissociation Kinetics.

References

- 1. cphi-online.com [cphi-online.com]

- 2. wbcil.com [wbcil.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wbcil.com [wbcil.com]

- 6. Critical review of the methods used to measure the apparent dissociation constant and ligand purity in Ca2+ and Mg2+ buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissociation Constant, Determinations and Applications | Pharmaguideline [pharmaguideline.com]

- 8. scispace.com [scispace.com]

The Thermal Stability of Calcium Lactate Gluconate: A Thermogravimetric Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of calcium lactate (B86563) gluconate, a widely used calcium salt in the pharmaceutical and food industries, through the application of thermogravimetric analysis (TGA). Understanding the thermal decomposition behavior of this compound is critical for determining its stability during manufacturing, processing, and storage, ensuring product quality and safety.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides valuable quantitative and qualitative information about the physical and chemical processes that lead to mass loss or gain, such as dehydration, decomposition, and oxidation. For pharmaceutical compounds like calcium lactate gluconate, TGA is instrumental in characterizing thermal stability, determining the temperature limits for safe handling, and elucidating decomposition pathways.

Thermal Decomposition of Calcium Lactate Gluconate

Calcium lactate gluconate is a mixed salt, and its thermal decomposition is a multi-stage process involving the degradation of both the lactate and gluconate components. While specific TGA data for the mixed salt is not extensively published, the decomposition pathway can be inferred from the analysis of its individual components, calcium lactate and calcium gluconate. The thermal degradation generally proceeds through the following stages: dehydration, decomposition of the organic moieties, and finally, the decomposition of the resulting calcium carbonate to calcium oxide.

Expected Thermal Decomposition Pathway

The thermal decomposition of calcium lactate gluconate is anticipated to follow a logical sequence of events, beginning with the loss of water of hydration, followed by the breakdown of the organic lactate and gluconate structures, leading to the formation of calcium carbonate, and ultimately yielding calcium oxide at high temperatures.

Caption: Logical workflow of the thermal decomposition of calcium lactate gluconate.

Quantitative Data from Thermogravimetric Analysis

The following table summarizes the expected mass loss at each stage of the thermal decomposition of calcium lactate gluconate, based on the known behavior of its components. The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

| Decomposition Stage | Temperature Range (°C) | Expected Mass Loss (%) | Evolved Products | Residual Product |

| Dehydration | 100 - 170 | ~4% | Water (H₂O) | Anhydrous Calcium Lactate Gluconate |

| Initial Decomposition | 170 - 400 | Variable | Water (H₂O), Carbon Dioxide (CO₂), Carbon Monoxide (CO), and other organic fragments | Calcium Carbonate (CaCO₃) and carbonaceous residue |

| Decarbonation | > 600 | ~20-30% | Carbon Dioxide (CO₂) | Calcium Oxide (CaO) |

Note: The temperature ranges and mass loss percentages are estimates based on the thermal decomposition of individual calcium lactate and calcium gluconate salts and may vary for the mixed salt.

Experimental Protocols for Thermogravimetric Analysis

A detailed experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following outlines a typical methodology for the thermogravimetric analysis of calcium lactate gluconate.

Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating is required. For a more in-depth analysis of the decomposition products, a TGA system coupled with an evolved gas analysis (EGA) technique, such as Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), is recommended.

Sample Preparation

A small, representative sample of calcium lactate gluconate (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum). A consistent sample mass and packing should be used for all analyses to ensure comparability of results.

TGA Experimental Parameters

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower or faster heating rates can be employed to study the kinetics of decomposition.

-

Temperature Range: The analysis is typically performed from ambient temperature up to 1000 °C to ensure complete decomposition to the final inorganic residue.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) is used to prevent oxidative side reactions.

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

The Sensory Fingerprint of a Versatile Excipient: An In-depth Technical Guide to the Organoleptic Properties of Calcium Lactate Gluconate for Formulation

For Immediate Release

A Comprehensive Analysis of Calcium Lactate (B86563) Gluconate's Organoleptic Profile to Guide Pharmaceutical and Nutraceutical Formulation

[City, State, December 22, 2025] – For researchers, scientists, and drug development professionals, understanding the sensory characteristics of an excipient is paramount to ensuring patient compliance and final product quality. This technical guide delves into the core organoleptic properties of calcium lactate gluconate, a highly soluble and bioavailable calcium salt, providing quantitative data, detailed experimental protocols, and visual workflows to aid in its effective formulation.

Calcium lactate gluconate, a mixture of calcium lactate and calcium gluconate, is widely recognized for its superior solubility and neutral taste profile, making it an ideal candidate for a variety of dosage forms, from oral solutions and suspensions to tablets and fortified food products.[1] Its minimal impact on the sensory attributes of the final formulation is a key advantage over other calcium salts.

I. Core Organoleptic & Physicochemical Properties

Calcium lactate gluconate is a white to off-white, crystalline, odorless powder.[1] Its primary organoleptic advantage lies in its neutral to tasteless profile, which minimizes the need for taste-masking agents in formulations.[1]

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data related to the organoleptic and physicochemical properties of calcium lactate gluconate, critical for formulation development.

Table 1: Physicochemical Properties of Calcium Lactate Gluconate

| Property | Value | Test Method Reference |

| Calcium Content | 12.5 - 13.5% w/w | Titration |

| Solubility in Water | Highly soluble; Initial solubility of 20-40%[1] | USP <1236> Solubility Measurements[2] |

| pH (5% solution) | 6.0 - 8.0 | Potentiometry |

| Loss on Drying | 5.0 - 10.0% w/w | Gravimetry |

| Bulk Density | Approx. 440-550 kg/m ³ | USP <616> Bulk Density and Tapped Density of Powders |

Table 2: Sensory Thresholds of Constituent Calcium Salts in Water

| Calcium Salt | Sensory Detection Threshold (mg/L of elemental Ca) | Corresponding Discrimination Level |

| Calcium Gluconate | 587 ± 131[3] | 25%[3] |

| Calcium Lactate | 676 ± 186[3] | 50%[3] |

| Calcium Chloride (for comparison) | 291 ± 73[3] | 50%[3] |

Note: Data for individual salts are presented as an indicator of the low taste profile. The threshold for the combined salt, calcium lactate gluconate, is expected to be high, reflecting its neutral taste.

II. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of organoleptic properties. The following sections outline protocols for key analytical tests.

A. Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol is a general framework for conducting a QDA to characterize the taste and mouthfeel of calcium lactate gluconate in an aqueous solution.

Objective: To identify, describe, and quantify the sensory attributes of calcium lactate gluconate.

Materials:

-

Calcium Lactate Gluconate powder

-

Purified, deionized, and taste-free water

-

Reference standards for basic tastes (sucrose for sweet, sodium chloride for salty, citric acid for sour, caffeine (B1668208) for bitter, monosodium glutamate (B1630785) for umami)

-

Glass beakers, graduated cylinders, and analytical balance

-

Individual sensory booths with controlled lighting and ventilation

-

Data collection software

Panelist Selection and Training:

-

Recruit 10-12 individuals screened for their sensory acuity and ability to articulate sensory perceptions.

-

Conduct training sessions to familiarize panelists with the basic tastes and the QDA methodology.

-

Develop a consensus vocabulary (lexicon) for the sensory attributes of calcium lactate gluconate solutions at various concentrations.

Sample Preparation:

-

Prepare a series of aqueous solutions of calcium lactate gluconate at concentrations relevant to typical formulations (e.g., 0.5%, 1%, 2%, and 5% w/v).

-

A control sample of purified water should also be included.

-

Present samples, coded with random three-digit numbers, to panelists at a standardized temperature (e.g., 20°C).

Evaluation Procedure:

-

Panelists evaluate each sample monadically.

-

For each sample, panelists rate the intensity of each identified sensory attribute (e.g., chalkiness, metallic taste, aftertaste) on a 15-cm line scale anchored with "low" and "high" intensity descriptors.

-

Panelists rinse their mouths with purified water between samples to minimize carryover effects.

Data Analysis:

-

Convert the line scale ratings to numerical data.

-

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.

-

Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the relationships between samples and their sensory attributes.

B. Protocol for Powder Flowability Analysis

This protocol follows the guidelines of USP <1174> Powder Flow.[4]

Objective: To determine the flow properties of calcium lactate gluconate powder.

Methods:

-

Angle of Repose:

-

Allow the powder to flow through a funnel onto a fixed-diameter base.

-

Measure the angle of the cone formed by the powder. A smaller angle indicates better flowability.

-

-

Compressibility Index (Carr's Index) and Hausner Ratio:

-

Measure the bulk density and tapped density of the powder.

-

Calculate Carr's Index and the Hausner Ratio to assess the powder's cohesiveness and flowability.

-

-

Flow through an Orifice:

-

Measure the time it takes for a standardized mass of powder to flow through a calibrated orifice.

-

C. Protocol for Particle Size Distribution Analysis

This protocol is based on USP <786> Particle Size Distribution Estimation by Analytical Sieving.[5]

Objective: To determine the particle size distribution of calcium lactate gluconate powder.

Procedure:

-

Assemble a nest of sieves with decreasing mesh sizes.

-

Place a known weight of the powder on the top sieve.

-

Agitate the sieve stack for a standardized period.

-

Weigh the amount of powder retained on each sieve to determine the particle size distribution.

III. Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the formulation of calcium lactate gluconate.

Caption: Workflow for Quantitative Descriptive Analysis.

References

A Technical Guide to Calcium Lactate Gluconate: Properties, Regulation, and Analysis

For Immediate Release

This technical whitepaper provides an in-depth overview of calcium lactate (B86563) gluconate, a highly soluble organic calcium salt. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, comprehensive regulatory status in key markets, and validated analytical methodologies for quality control.

Core Compound Information

Calcium lactate gluconate is a salt composed of calcium, lactate, and gluconate.[1] It is distinguished by its high bioavailability and neutral taste, making it a preferred choice for calcium fortification in pharmaceutical, nutraceutical, and food and beverage applications.[1][2][3] While often referred to by the CAS number 11116-97-5 , it is technically a mixture of calcium lactate and calcium gluconate.[1][4]

Physicochemical Properties

The compound is a white, odorless, crystalline powder known for its excellent and rapid solubility in water.[1][4][5] This high solubility is a key functional advantage over other common calcium salts.[3][4]

| Property | Value | Source(s) |

| CAS Number | 11116-97-5 | [1][2][3][5][6] |

| Appearance | White to off-white, odorless powder or granules | [1][4] |

| Molecular Formula | C₉H₁₈CaO₁₀ (simplified) Ca₅(C₃H₅O₃)₆·(C₆H₁₁O₇)₄·2H₂O (mixture) | [1][2][3] |

| Molecular Weight | 324.29 g/mol (simplified) ~1551.4 g/mol (mixture) | [2][3][7] |

| Solubility | Highly soluble in water (~20-40 g/100 mL) | [4][5][8] |

| Taste | Neutral | [1][3][4] |

| pH (1% solution) | ~6.0 | [5] |

Regulatory Landscape

Calcium lactate gluconate is widely accepted for use in food and pharmaceutical products globally, with its regulatory status primarily derived from the individual approvals of its components, calcium lactate and calcium gluconate.

| Jurisdiction | Regulation | Details | Source(s) |

| United States | FDA - 21 CFR | Generally Recognized as Safe (GRAS) . Calcium lactate is listed under 21 CFR §184.1207 and calcium gluconate under 21 CFR §184.1199. Calcium lactate gluconate is self-affirmed GRAS for use as a flavoring agent in beverages up to 0.25%. | [4] |

| Europe | (EC) No 1333/2008 | Calcium lactate (E327 ) and calcium gluconate (E578 ) are generally permitted food additives that may be added to all foodstuffs following the 'quantum satis' principle. | [4] |

| Europe | Directive 2002/46/EC | Both salts are permitted for use in food supplements. | [4] |

| Europe | (EC) No 1925/2006 | Listed on the positive list for use in food fortification. | [4] |

Experimental Protocols & Methodologies

Accurate quantification and quality control are critical for ensuring the safety and efficacy of calcium lactate gluconate in final products. The following are established analytical methods.

Assay of Calcium Content by Complexometric Titration

This method, adapted from the United States Pharmacopeia (USP) monograph for calcium lactate, determines the total calcium content.[9][10]

Principle: Calcium ions (Ca²⁺) are titrated with a standardized solution of a chelating agent, disodium (B8443419) edetate (EDTA), at an alkaline pH. The endpoint is detected using a colorimetric indicator, such as hydroxy naphthol blue, which changes color when all calcium ions have been complexed by the EDTA.

Methodology:

-

Sample Preparation: Accurately weigh approximately 350 mg of the dried calcium lactate gluconate sample.

-

Dissolution: Dissolve the sample in 150 mL of water containing 2 mL of dilute hydrochloric acid.

-

Titration:

-

While stirring, add approximately 30 mL of 0.05 M disodium edetate VS from a 50-mL buret.

-

Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.

-

Continue the titration with the 0.05 M disodium edetate solution until the endpoint is marked by a distinct blue color.

-

-

Calculation: Each mL of 0.05 M disodium edetate is equivalent to a specific mass of calcium, which is used to calculate the percentage of calcium in the original sample.

Simultaneous Determination of Lactate and Gluconate by RP-HPLC

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method allows for the simultaneous quantification of the lactate and gluconate components.

Principle: The method separates lactic acid and gluconic acid on a C18 reversed-phase column. The components are eluted using an isocratic mobile phase and detected by their absorbance at a low UV wavelength.

Methodology:

-

Chromatographic System:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: 0.025 mol/L Sodium Dihydrogen Phosphate (NaH₂PO₄), with pH adjusted to 2.50.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Standard Preparation: Prepare standard solutions of known concentrations of lactic acid and gluconic acid in water.

-

Sample Preparation: Accurately weigh and dissolve the calcium lactate gluconate sample in water to achieve a concentration within the linear range of the assay.

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.

-

Calculation: Compare the peak areas of lactate and gluconate from the sample solution to those from the standard solutions to determine their respective concentrations.

Visualized Workflows and Pathways

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for a pharmaceutical ingredient like calcium lactate gluconate, from raw material receipt to final product release.[11][12][13]

Calcium Signaling Pathway

As a calcium supplement, calcium lactate gluconate provides bioavailable calcium ions that participate in numerous intracellular signaling pathways.[14] The diagram below provides a simplified overview of a common calcium signaling cascade initiated by a G protein-coupled receptor (GPCR).[3][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. tridentinfo.com [tridentinfo.com]

- 3. cusabio.com [cusabio.com]

- 4. Simultaneous determination of calcium lactate and zinc gluconate in oral solution by RP-HPLC | Semantic Scholar [semanticscholar.org]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Calcium signaling - Wikipedia [en.wikipedia.org]

- 7. File:Calcium Signaling Pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 8. Calcium lactate gluconate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. fao.org [fao.org]

- 11. qualityfwd.com [qualityfwd.com]

- 12. How Quality Control Is Done in the Pharmaceutical Industry [cfpie.com]

- 13. Quality control [abpi.org.uk]

- 14. Calcium Lactate Gluconate | USP, FCC Grade – U.S. Supplier [allanchem.com]

Methodological & Application

Application Notes: Reverse Spherification Using Calcium Lactate Gluconate and Sodium Alginate

Introduction

Reverse spherification is a versatile encapsulation technique originating from molecular gastronomy that is increasingly being adopted in scientific and pharmaceutical research.[1] This method facilitates the creation of stable, liquid-core hydrogel beads, which have significant potential in applications such as controlled drug delivery, cell encapsulation, and enzyme immobilization.[1][2] The process involves the ionic cross-linking of a sodium alginate polymer solution by divalent cations, typically calcium.

In reverse spherification, the liquid to be encapsulated (the core) contains a calcium source, and it is submerged in a sodium alginate bath. This causes calcium ions to diffuse outward, reacting with the alginate to form a durable gel membrane on the surface of the sphere.[3][4] This is in contrast to direct spherification, where the alginate is in the core liquid and dropped into a calcium bath. The reverse method is particularly advantageous for encapsulating liquids with inherent calcium content (e.g., dairy products), high acidity, or alcohol content.[4][5]

A key advantage of the reverse technique is that the gelation process ceases once the sphere is removed from the alginate bath, resulting in a stable liquid core and a membrane that does not continue to thicken over time.[3][6][7] Calcium lactate (B86563) gluconate is the preferred calcium salt for this application due to its high solubility and, most importantly, its neutral flavor profile, which prevents the introduction of unwanted bitterness or saltiness associated with other salts like calcium chloride.[8][9]

Principle of Reverse Spherification

The fundamental mechanism of reverse spherification is the ability of alginate, a natural polysaccharide extracted from brown seaweed, to form a gel in the presence of divalent cations like calcium (Ca²+). Alginate is composed of blocks of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. The G-blocks are primarily responsible for the cross-linking with calcium ions, forming a stable, three-dimensional network often referred to as the "egg-box" model.

In the reverse spherification process:

-

The core liquid is fortified with a soluble, non-gelling calcium salt, such as calcium lactate gluconate.

-

This calcium-rich liquid is then introduced, typically as droplets or spheres, into a bath containing dissolved sodium alginate.

-

Upon contact, the Ca²+ ions at the surface of the core liquid diffuse into the alginate bath, instantly cross-linking with the alginate polymer chains.

-

This reaction forms a thin, insoluble calcium alginate gel membrane at the interface, encapsulating the liquid core. The membrane grows outwards into the alginate bath.[10]

Quantitative Data and Key Parameters

The success and reproducibility of reverse spherification depend on the careful control of several parameters. The concentrations of the primary reagents are critical for achieving spheres with the desired mechanical strength and stability.

Table 1: Recommended Reagent Concentrations

| Reagent | Concentration (% w/w) | Purpose & Notes | Citations |

| Sodium Alginate | 0.5% - 1.0% | Forms the setting bath. Higher concentrations create a thicker, more viscous bath, which can affect sphere shape. Use distilled water to prevent premature gelling. | [3][5][11] |

| Calcium Lactate Gluconate | 1.0% - 2.0% | Calcium source in the core liquid. Tasteless and highly soluble. A 2% solution is commonly recommended. | [5][9][12] |

| Xanthan Gum | 0.1% - 0.5% | Optional thickener for the core liquid. Increases viscosity to help thin liquids form spherical shapes and sink in the alginate bath. Not required for the frozen method. | [5][13][14] |

Table 2: Comparison of Common Calcium Salts

| Calcium Salt | Typical Concentration | Flavor Profile | Key Characteristics | Citations |

| Calcium Lactate Gluconate | 2.0% | Neutral / Tasteless | Preferred for reverse spherification due to excellent solubility and no flavor impact. | [8][9][12] |

| Calcium Lactate | 1.0% - 3.0% | Neutral | Good alternative to calcium lactate gluconate, also flavor-neutral. | [6][8][10] |

| Calcium Chloride | 0.5% (in bath) | Salty / Bitter | Primarily used for the setting bath in direct spherification. Not recommended for inclusion in the core liquid due to its strong, unpleasant taste. | [6][8] |

Experimental Protocols

For successful application in a research or drug development setting, protocols must be precise and reproducible. The following are two detailed methods for reverse spherification.

Protocol 1: Standard Reverse Spherification

This protocol is suitable for encapsulating a wide variety of liquids.

Materials and Equipment:

-

Core liquid (containing active ingredient)

-